molecular formula C5H9NO5 B14534985 [(Ethoxycarbonyl)amino](hydroxy)acetic acid CAS No. 62631-47-4

[(Ethoxycarbonyl)amino](hydroxy)acetic acid

Cat. No.: B14534985
CAS No.: 62631-47-4
M. Wt: 163.13 g/mol
InChI Key: XDPACTDWGYGTCK-UHFFFAOYSA-N
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Description

(Ethoxycarbonyl)aminoacetic acid is an organic compound that features both an ethoxycarbonyl group and a hydroxy group attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ethoxycarbonyl)aminoacetic acid typically involves the reaction of ethyl chloroformate with glycine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of (Ethoxycarbonyl)aminoacetic acid may involve similar synthetic routes but with optimized reaction conditions to increase yield and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(Ethoxycarbonyl)aminoacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ethoxycarbonyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to convert the hydroxy group into a leaving group, facilitating substitution reactions.

Major Products

    Oxidation: Formation of (Ethoxycarbonyl)aminoacetic acid.

    Reduction: Formation of (Ethoxycarbonyl)aminoethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Ethoxycarbonyl)aminoacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (Ethoxycarbonyl)aminoacetic acid involves its interaction with various molecular targets. The ethoxycarbonyl group can undergo hydrolysis to release the active amino acid, which can then participate in biochemical reactions. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity to enzymes and receptors.

Comparison with Similar Compounds

(Ethoxycarbonyl)aminoacetic acid can be compared to other similar compounds such as:

    (Methoxycarbonyl)aminoacetic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    (Ethoxycarbonyl)aminopropionic acid: Similar structure but with an additional carbon in the backbone.

    (Ethoxycarbonyl)aminobutyric acid: Similar structure but with two additional carbons in the backbone.

Properties

IUPAC Name

2-(ethoxycarbonylamino)-2-hydroxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO5/c1-2-11-5(10)6-3(7)4(8)9/h3,7H,2H2,1H3,(H,6,10)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPACTDWGYGTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568705
Record name [(Ethoxycarbonyl)amino](hydroxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62631-47-4
Record name [(Ethoxycarbonyl)amino](hydroxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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